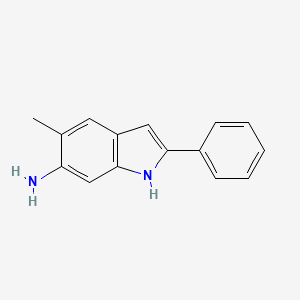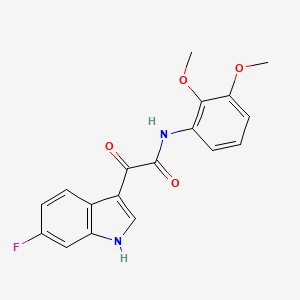![molecular formula C30H45N3S3 B11465855 3,11,19-triethyl-6,8,14,16,22,24-hexamethyl-7,15,23-trithia-3,11,19-triazatetracyclo[19.3.0.05,9.013,17]tetracosa-1(24),5,8,13,16,21-hexaene](/img/structure/B11465855.png)
3,11,19-triethyl-6,8,14,16,22,24-hexamethyl-7,15,23-trithia-3,11,19-triazatetracyclo[19.3.0.05,9.013,17]tetracosa-1(24),5,8,13,16,21-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11,19-triethyl-6,8,14,16,22,24-hexamethyl-7,15,23-trithia-3,11,19-triazatetracyclo[19.3.0.05,9.013,17]tetracosa-1(24),5,8,13,16,21-hexaene is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple ethyl and methyl groups, as well as the presence of sulfur and nitrogen atoms within its tetracyclic framework.
Preparation Methods
The synthesis of 3,11,19-triethyl-6,8,14,16,22,24-hexamethyl-7,15,23-trithia-3,11,19-triazatetracyclo[19.3.0.05,9.013,17]tetracosa-1(24),5,8,13,16,21-hexaene involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically begins with the preparation of the core tetracyclic structure, followed by the introduction of ethyl and methyl groups through alkylation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur atoms makes it susceptible to oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms, potentially converting them into amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,11,19-triethyl-6,8,14,16,22,24-hexamethyl-7,15,23-trithia-3,11,19-triazatetracyclo[19.3.0.05,9.013,17]tetracosa-1(24),5,8,13,16,21-hexaene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfur and nitrogen atoms within its structure can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, impacting cellular functions.
Comparison with Similar Compounds
Compared to other similar compounds, 3,11,19-triethyl-6,8,14,16,22,24-hexamethyl-7,15,23-trithia-3,11,19-triazatetracyclo[19.3.0.05,9.013,17]tetracosa-1(24),5,8,13,16,21-hexaene stands out due to its unique combination of ethyl and methyl groups, as well as the presence of sulfur and nitrogen atoms. Similar compounds include:
Triethylamine: A simpler compound with three ethyl groups attached to a nitrogen atom.
Hexamethylbenzene: A compound with six methyl groups attached to a benzene ring.
Thiazoles: Compounds containing both sulfur and nitrogen atoms within a heterocyclic ring.
These comparisons highlight the distinct structural features and potential applications of this compound.
Properties
Molecular Formula |
C30H45N3S3 |
|---|---|
Molecular Weight |
543.9 g/mol |
IUPAC Name |
3,11,19-triethyl-6,8,14,16,22,24-hexamethyl-7,15,23-trithia-3,11,19-triazatetracyclo[19.3.0.05,9.013,17]tetracosa-1(24),5,8,13,16,21-hexaene |
InChI |
InChI=1S/C30H45N3S3/c1-10-31-13-25-19(4)34-21(6)27(25)15-32(11-2)17-29-23(8)36-24(9)30(29)18-33(12-3)16-28-22(7)35-20(5)26(28)14-31/h10-18H2,1-9H3 |
InChI Key |
ZKPDIBYAAAGJGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(SC(=C2CN(CC3=C(SC(=C3CN(CC4=C(SC(=C4C1)C)C)CC)C)C)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-chlorophenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11465772.png)
![4-{2-[(2-fluorobenzyl)oxy]phenyl}-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11465776.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B11465794.png)
![10-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one](/img/structure/B11465795.png)

![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11465808.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11465813.png)
![6-benzyl-4-(3-chlorophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11465817.png)
![7-(2,5-Difluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11465818.png)
![Ethyl 4,5-dimethyl-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]thiophene-3-carboxylate](/img/structure/B11465821.png)
![5-phenyl-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11465829.png)
![4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11465837.png)
![4-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11465838.png)

